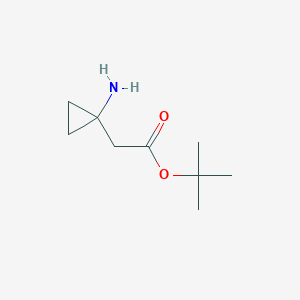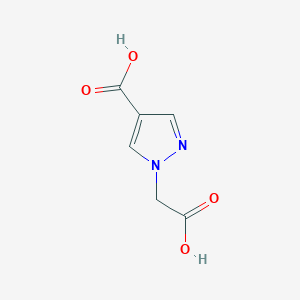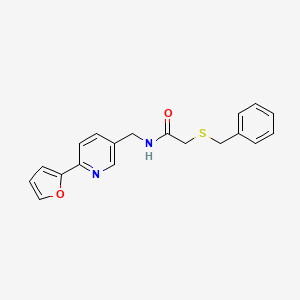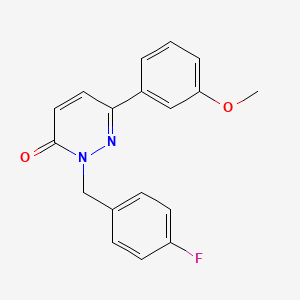
(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Molecular Structure Analysis
The molecular formula of this compound is C13H14N4O2S. It contains a thiazole ring, which is a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one sulfur atom .Physical and Chemical Properties Analysis
The molecular weight of this compound is 290.34. Other physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Heterocyclic compounds, including pyrazole derivatives and their synthesis, have been extensively studied for their biological and pharmacological activities. Research demonstrates the development of tri-substituted pyrazoles, highlighting their significance in organic synthesis and their potential in exhibiting moderate antibacterial and antioxidant activities. The synthesis involves cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives, further elucidated by spectral analysis and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, along with their antioxidant capacities using the DPPH assay. These findings underscore the versatility of pyrazole moieties in developing compounds with potential therapeutic applications (Golea Lynda, 2021).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and characterized, revealing their potential as antimicrobial and anticancer agents. These compounds are derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibiting significant in vitro antimicrobial and anticancer activity, with some compounds displaying higher activity than standard drugs. This underscores the therapeutic potential of pyrazole derivatives in treating infectious diseases and cancer (H. Hafez et al., 2016).
Organotin(IV) Complexes and Antimicrobial Activity
The synthesis and characterization of organotin(IV) complexes with thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been explored. These complexes exhibit promising antibacterial activities, offering insights into the development of new drugs based on organotin(IV) compounds. Their structure-activity relationships provide a foundation for further research in medicinal chemistry, particularly in the design of compounds with enhanced therapeutic efficacy (H. Singh et al., 2016).
Low-Cost Emitters with Large Stokes' Shift
Research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrates the potential of these compounds in developing low-cost luminescent materials with large Stokes' shift. This work highlights the importance of heterocyclic compounds in materials science, particularly for applications requiring tunable optical properties (G. Volpi et al., 2017).
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-13(21-10(2)16-9)14(19)18-7-5-11(8-18)20-12-4-3-6-15-17-12/h3-4,6,11H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMOUXZBBSVLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)
![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![1-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2926975.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate](/img/structure/B2926979.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)
![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)

![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)
